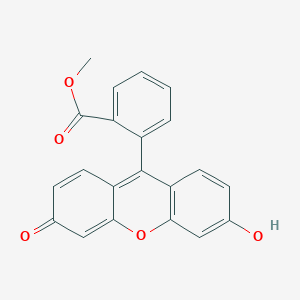

methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate

Vue d'ensemble

Description

Synthesis Analysis

Fluorescein, a known fluorescent tracer in microscopy with high photophysical properties, was esterified to have fluorescein ethyl ester and O-ethyl-fluorescein ethyl ester in excellent yields . The synthesis of Fluorescein Ethyl Ester involved dissolving Fluorescein in absolute ethanol, adding a catalytic amount of concentrated sulfuric acid, and refluxing the mixture overnight .Molecular Structure Analysis

Fluorescein molecules are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure . The main structural modification of fluorescein occurs at the carboxyl group where different groups can be easily introduced to produce the spirolactam structure which is non-fluorescent .Chemical Reactions Analysis

Fluorescein was esterified to have fluorescein ethyl ester and O-ethyl-fluorescein ethyl ester . All of them were investigated for the photophysical and electrochemical properties as potential organic semiconductor materials .Physical and Chemical Properties Analysis

Fluorescein esters were investigated for the photophysical and electrochemical properties as potential organic semiconductor materials . Absorptions and emission spectra were taken in various solvents, and the optical band gap energy (Eg) was calculated .Applications De Recherche Scientifique

Photophysical Properties and Molecular Probes

- Fluorescein methyl ester and its derivatives exhibit unique photophysical properties, making them valuable in advanced molecular probes for various applications. For instance, the study of fluorescein-amino acid-based compounds in different solvents revealed insights into their fluorescence lifetime and quantum yield, highlighting their potential in colorimetric and fluorescence-based applications (Pilla et al., 2018).

Flow Cytoenzymological Assays

- Fluorescein esters, including derivatives like fluorescein methyl ester, are used in flow cytoenzymological assays to measure cell viability, membrane permeability, and esterase activity. Their role in these assays is crucial, especially in identifying subpopulations within cells based on these parameters (Dive et al., 1988).

Photoinduced Interactions

- The interaction of fluorescein ester derivatives with nanoparticles, such as gold or CdS colloids, has been explored. These studies reveal the potential of fluorescein esters in the development of nanomaterial-based sensors and other applications involving photoinduced interactions (Zhang et al., 2003).

Fluorogenic Probes and Biochemical Imaging

- The use of fluorescein esters in fluorogenic probes for biochemical and biological systems is significant. Their ability to be activated (i.e., fluorescence restored) by cellular esterases makes them ideal for imaging applications, offering a balance between low background fluorescence, chemical stability, and high enzymatic reactivity (Lavis et al., 2011).

Organic Semiconductor Materials

- Fluorescein methyl ester and its derivatives have been studied for their potential as organic semiconductor materials. Their photophysical and electrochemical properties, such as emission spectra and thermal stability, make them candidates for use in electronic and optoelectronic devices (Mostafa et al., 2021).

EnhancingIntracellular Fluorescence Retention

- The structural modification of fluorescein esters, such as the addition of carboxylate groups, enhances their intracellular retention following activation. This property is particularly useful for fluorogenic reporter systems within cells, as it ensures the accumulation of a detectable fluorescence signal (Li et al., 2008).

Photo-Induced Electron Transfer

- Studies on fluorescein esters, including the interaction with TiO2 colloids, highlight their role in photo-induced electron transfer processes. This property is essential for applications in photovoltaics and photocatalysis, where electron transfer mechanisms are crucial (Zhang et al., 2002).

Spirolactam Synthesis

- Fluorescein methyl ester reacts with amines to form spirolactams, a process that expands the applications of fluorescein derivatives in chemical synthesis and potentially in imaging and sensing technologies due to their unique structural properties (Adamczyk & Grote, 2001).

Antimicrobial Applications

- Fluorescein derivatives, including those of fluorescein methyl ester, have been studied for their antimicrobial properties. When combined with nanomaterials like silver nanoparticles, they exhibit enhanced antimicrobial activity, suggesting potential applications in medical and environmental biotechnology (Negm et al., 2016).

Diagnostic and Sensory Applications

- Modifications to fluorescein methyl ester can lead to the development of selective fluorescence 'turn-on' sensors. This is particularly useful in the detection of specific ions or molecules in various environments, providing a powerful tool for diagnostics and environmental monitoring (Ruan & Xie, 2011).

Mécanisme D'action

Orientations Futures

Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .

Propriétés

IUPAC Name |

methyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMKLWJDGZMNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328059 | |

| Record name | methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70672-06-9 | |

| Record name | methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B1659947.png)

![2-Amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1659951.png)

![11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide](/img/structure/B1659952.png)

![N-[3-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B1659954.png)

![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B1659958.png)

![1,3-Bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]thiourea](/img/structure/B1659960.png)

![4-[3-(Acetyloxy)butyl]phenyl acetate](/img/structure/B1659966.png)

![tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate](/img/structure/B1659967.png)

![1H-Purine, 6-[(3-phenyl-2-propenyl)thio]-](/img/structure/B1659968.png)

![2-Chloro-N-[phenyl(pyridin-2-yl)methyl]acetamide](/img/structure/B1659969.png)